

An In-Depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-tert-Butyl azepan-3-ylcarbamate

Cat. No.: B595382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-tert-Butyl azepan-3-ylcarbamate**, a key chiral intermediate in the development of novel therapeutics.

Core Molecular Data

(R)-tert-Butyl azepan-3-ylcarbamate is a carbamate-protected form of (R)-3-aminoazepane. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules for pharmaceutical applications.

Property	Value
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂ [1]
Molecular Weight	214.30 g/mol [1]
CAS Number	1354351-56-6 [1]
Appearance	White to off-white solid
Chirality	(R)-enantiomer

Experimental Protocols

The synthesis of enantiomerically pure **(R)-tert-Butyl azepan-3-ylcarbamate** is crucial for its use in stereospecific drug synthesis. A common and efficient method involves a two-step process starting from the readily available chiral precursor, D-lysine.[2][3]

Synthesis from D-Lysine

This synthetic route leverages the inherent chirality of D-lysine to produce the desired (R)-enantiomer of the azepane ring system. The key steps involve the formation of an N-Boc-protected 3-aminolactam, followed by its conversion to an imido ester and subsequent hydrogenation.[2][3]

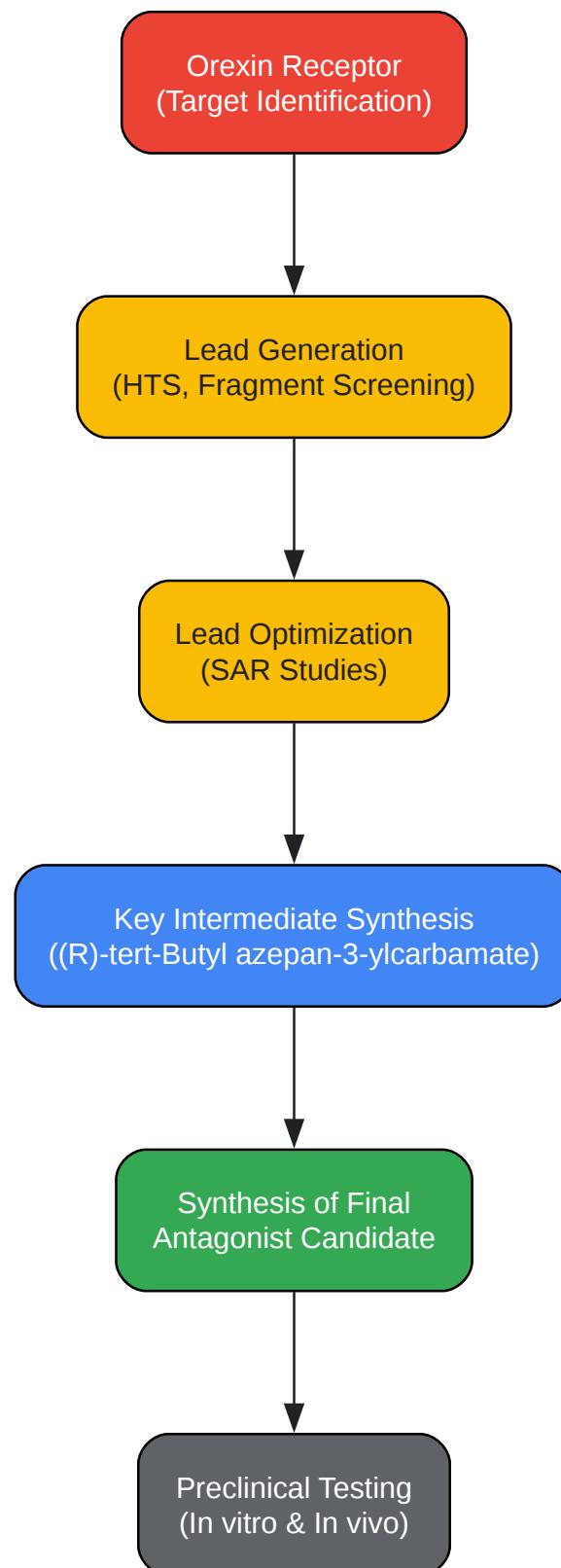
Step 1: Formation of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (N-Boc-protected 3-aminolactam)

- **Boc Protection of D-Lysine:** D-lysine is first protected at the α -amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting D-lysine with di-tert-butyl dicarbonate ($(Boc)_2O$) in the presence of a base, such as sodium hydroxide, in a mixed solvent system (e.g., water/THF or water/acetone) at controlled temperatures (e.g., 0-5 °C). [4][5][6]
- **Cyclization to Lactam:** The α -Boc-protected D-lysine is then induced to cyclize to form the corresponding seven-membered lactam ring. This intramolecular condensation is often facilitated by activating the carboxylic acid group, for example, by converting it to an active ester.

Step 2: Reduction of the Lactam to **(R)-tert-Butyl azepan-3-ylcarbamate**

- **O-Alkylation to Imido Ester:** The N-Boc-protected 3-aminolactam is converted to its corresponding imido ester. This is typically achieved by O-alkylation using a suitable reagent.
- **Hydrogenation:** The resulting imido ester is then hydrogenated to yield the final product, **(R)-tert-Butyl azepan-3-ylcarbamate**. This reduction is carried out under mild conditions (e.g., 5 bar H_2 , room temperature) using a standard hydrogenation catalyst such as 5% Platinum on carbon (Pt/C).[2][3]

Applications in Drug Development


(R)-tert-Butyl azepan-3-ylcarbamate serves as a crucial building block in the synthesis of several classes of therapeutic agents, including IRAK4 inhibitors and orexin receptor antagonists.^[7]

Role as an Intermediate in IRAK4 Inhibitor Synthesis

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways and a promising target for the treatment of certain cancers and autoimmune diseases.^{[8][9]} **(R)-tert-Butyl azepan-3-ylcarbamate** provides the chiral azepane core, which is a common structural motif in a number of potent and selective IRAK4 inhibitors.

The general workflow for the incorporation of this intermediate into a final IRAK4 inhibitor is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595382#r-tert-butyl-azepan-3-ylcarbamate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com